ethyl (4-bromo-3-methylphenyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(4-bromo-3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLJLBNJPMLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Ethyl (4-bromo-3-methylphenyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic synthesis. For instance, it can be utilized in the preparation of more complex carbamate derivatives or other functionalized compounds.
Table 1: Chemical Transformations Involving this compound
| Transformation Type | Reaction Example | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | 85 |
| Esterification | Reaction with acids | 75 |
| Coupling Reactions | Formation of biaryl compounds | 70 |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that carbamate derivatives can inhibit the growth of various bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents .
Case Study: Antifungal Activity
In a study evaluating the antifungal efficacy of several carbamate derivatives, this compound demonstrated significant activity against Fusarium oxysporum, with an EC50 value indicating effective inhibition at low concentrations .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 72 | 16.65 |
| Staphylococcus aureus | 68 | 20.00 |
| Candida albicans | 65 | 18.00 |
Medicinal Chemistry
Drug Development Potential
this compound is being explored for its potential as a drug candidate due to its favorable pharmacokinetic properties. Its structure allows for modifications that can enhance biological activity and reduce toxicity .
Case Study: VHL Inhibitors
In a recent study focused on developing new inhibitors for the von Hippel-Lindau (VHL) tumor suppressor pathway, derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell proliferation. The results indicated promising activity, suggesting its potential role in cancer therapeutics .
Industrial Applications
Specialty Chemicals Production
The unique chemical properties of this compound make it suitable for applications in producing specialty chemicals, coatings, adhesives, and polymers. Its ability to undergo various chemical reactions allows it to be tailored for specific industrial needs .
Comparison with Similar Compounds
Key Properties :
| Molecular Formula | C₁₀H₁₂BrNO₂ |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | Ethyl N-(4-bromo-3-methylphenyl)carbamate |
| Canonical SMILES | CCOC(=O)Nc1ccc(c(c1)C)Br |
| Functional Groups | Ethyl carbamate, bromine, methyl |
The compound is synthesized via the reaction of 4-bromo-3-methylphenol with ethyl isocyanate under controlled conditions, analogous to the methyl variant described in .
Comparative Analysis with Similar Compounds
Structural Analogues: Ester Group Variations
The nature of the ester group in carbamates significantly influences solubility, reactivity, and bioactivity.
| Compound Name | Ester Group | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Methyl (4-bromo-3-methylphenyl)carbamate | Methyl | 244.08 | Lower lipophilicity; reduced metabolic stability compared to ethyl ester. |
| Propyl (4-bromo-3-methylphenyl)carbamate | Propyl | 272.14 | Increased steric hindrance; slower hydrolysis kinetics. |
| Butyl (4-bromo-3-methylphenyl)carbamate | Butyl | 286.17 | Enhanced membrane permeability but lower aqueous solubility. |
Impact of Ester Group :
- Ethyl vs. Methyl : Ethyl esters generally exhibit higher lipophilicity, enhancing cell membrane penetration and bioavailability .
- Ethyl vs. Butyl : Larger alkyl groups (e.g., butyl) improve tissue retention but may reduce metabolic clearance rates .
Halogen and Substituent Variations
Substituents on the phenyl ring modulate electronic effects and biological interactions.
| Compound Name | Substituents | Key Properties |
|---|---|---|
| Ethyl (4-chloro-3-methylphenyl)carbamate | Cl at para, CH₃ at meta | Higher reactivity in nucleophilic substitutions due to Cl’s electronegativity. |
| Ethyl (3-bromo-4-fluorophenyl)carbamate | Br at meta, F at para | Enhanced dipole interactions; altered target selectivity in enzyme inhibition. |
| Ethyl (3-nitro-4-methylphenyl)carbamate | NO₂ at meta, CH₃ at para | Strong electron-withdrawing effects; potential genotoxicity . |
Bromine vs. Other Halogens :
- Bromine’s polarizability enhances van der Waals interactions, improving binding to hydrophobic enzyme pockets compared to chlorine or fluorine .
- Methyl groups at meta positions provide steric stabilization, reducing ring rotation and enhancing conformational rigidity .
Q & A
Q. What are the standard synthetic routes for ethyl (4-bromo-3-methylphenyl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves coupling 4-bromo-3-methylaniline with ethyl chloroformate under anhydrous conditions. Key steps include:
- Using dichloromethane or dioxane as solvents to minimize hydrolysis .
- Maintaining temperatures between 0–5°C during initial mixing to suppress side reactions .
- Purification via column chromatography or recrystallization.
Optimization focuses on solvent selection, stoichiometric ratios, and reaction time. For example, tert-butyl analogs (structurally similar) are synthesized under similar anhydrous conditions, suggesting compatibility with ethyl derivatives .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm the carbamate linkage and substituent positions .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated for CHBrNO: 272.01 g/mol) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns and UV detection .
- Melting Point Analysis: Comparative data (e.g., tert-butyl analogs melt at 103–106°C) ensures consistency .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles. For aerosol protection, employ P95 respirators .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and light .
Advanced Research Questions
Q. How does the bromo-methyl substitution on the phenyl ring influence biological activity compared to other carbamates?
The 4-bromo-3-methyl group enhances electrophilic reactivity, potentially improving binding to biological targets like enzymes. For example:
- Methyl and tert-butyl carbamates with halogenated aryl groups show antimicrobial and anticancer activity in vitro .
- The bromine atom may facilitate nucleophilic aromatic substitution, enabling derivatization for structure-activity relationship (SAR) studies .
Comparative studies with morpholine-containing carbamates suggest substituent polarity impacts solubility and target selectivity .
Q. How can researchers address contradictions in reported carcinogenicity data for carbamate derivatives?
Ethyl carbamate itself is a known carcinogen (IARC Group 2A) due to DNA adduct formation (e.g., N-7-(2-oxoethyl)guanine) . However, brominated analogs like this compound may exhibit reduced genotoxicity due to steric hindrance from the methyl group. To resolve discrepancies:
- Conduct Ames tests with S9 metabolic activation to assess mutagenicity .
- Compare in vivo DNA binding kinetics using radiolabeled analogs .
- Evaluate metabolite profiles (e.g., cytochrome P450-mediated oxidation) to identify non-carcinogenic pathways .
Q. What strategies are effective in derivatizing this compound for enhanced pharmacological properties?
- Nucleophilic Substitution: Replace bromine with azido or amino groups for click chemistry applications .
- Electrophilic Functionalization: Introduce sulfonic or nitro groups to modulate solubility and bioavailability .
- Hybrid Molecules: Conjugate with morpholine or pyridinyl moieties to improve CNS penetration, as seen in related carbamates .
Q. How can researchers optimize experimental designs to study this compound’s interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR): Measure binding kinetics to proteins like serum albumin or cytochrome P450 isoforms .
- Molecular Dynamics (MD) Simulations: Model interactions with catalytic sites of enzymes (e.g., acetylcholinesterase) to predict inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
